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Compound of Interest

Compound Name: p-Ethoxyfluoroacetanilide

Cat. No.: B15289587

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is an
organic compound with potential applications in medicinal chemistry and drug development. A
thorough understanding of its molecular structure and physicochemical properties is
fundamental for its effective utilization in research and development. This technical guide
provides a comprehensive overview of the molecular structure and characterization of p-
Ethoxyfluoroacetanilide, including its key identifiers, and a detailed (though currently
theoretical) protocol for its synthesis and characterization.

Molecular Structure and Identifiers

The fundamental structure of p-Ethoxyfluoroacetanilide comprises a p-ethoxyphenyl group
attached to the nitrogen of a fluoroacetamide moiety. This seemingly simple structure gives rise
to specific physicochemical properties that are of interest in drug design.
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Identifier Value

IUPAC Name N-(4-ethoxyphenyl)-2-fluoroacetamide[1]

Molecular Formula C10H12FNO2[1]

Canonical SMILES CCOC1=CC=C(C=C1)NC(=0O)CF[1]

inChi INChl=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-
9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)[1]

InChlKey QKTVZEKNPVUIIT-UHFFFAOYSA-N[1]

CAS Number 64046-57-7[1]

Molecular Weight 197.21 g/mol [1]

XLogP3 1.9

Physicochemical Properties (Predicted)

While experimental data for p-Ethoxyfluoroacetanilide is not readily available in the public
domain, computational predictions provide valuable insights into its likely physicochemical

properties.
Property Predicted Value
Melting Point Not available
Boiling Point Not available
Solubility Not available

It is important to note that these are predicted values and experimental verification is crucial for
accurate characterization.

Synthesis Protocol

A potential synthetic route to p-Ethoxyfluoroacetanilide involves the acylation of p-
phenetidine with 2-fluoroacetyl chloride. The following is a detailed, theoretical experimental
protocol based on standard organic synthesis methodologies.
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Materials and Methods

o Reagents: p-phenetidine, 2-fluoroacetyl chloride, triethylamine, dichloromethane (DCM), 1 M
hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium
sulfate.

o Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory
funnel, rotary evaporator, Buchner funnel.

Experimental Workflow

Click to download full resolution via product page

Caption: Synthetic workflow for p-Ethoxyfluoroacetanilide.

Procedure

 In a round-bottom flask, dissolve p-phenetidine (1 equivalent) and triethylamine (1.2
equivalents) in dichloromethane.

e Cool the solution to 0°C in an ice bath.
e Slowly add 2-fluoroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 4-6 hours.

» Monitor the reaction progress by thin-layer chromatography.

o Upon completion, transfer the reaction mixture to a separatory funnel.
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» Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

e The resulting crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water, to yield p-Ethoxyfluoroacetanilide as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized p-Ethoxyfluoroacetanilide, a combination
of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy
group (a triplet and a quartet), aromatic protons on the p-disubstituted benzene ring (two
doublets), the amide proton (a singlet or a broad singlet), and the methylene protons
adjacent to the fluorine atom (a doublet due to coupling with fluorine).

e 13C NMR: The carbon NMR spectrum will provide information on the number of unique
carbon environments. Key signals would include those for the ethoxy carbons, the aromatic
carbons, the amide carbonyl carbon, and the carbon bearing the fluorine atom (which will
appear as a doublet due to C-F coupling).

e 19F NMR: Fluorine NMR will show a signal corresponding to the single fluorine atom in the
molecule, likely a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretch of the
secondary amide, the C=0 stretch of the amide carbonyl group, C-O-C stretches of the ether
linkage, and C-F stretch.

Mass Spectrometry (MS)
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Mass spectrometry will be used to determine the molecular weight of the compound. The
molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of
p-Ethoxyfluoroacetanilide (197.21 g/mol ). Fragmentation patterns can provide further

structural information.

Melting Point Analysis

The melting point of the purified solid product should be determined using a calibrated melting
point apparatus. A sharp melting range is indicative of a pure compound.

Logical Relationship of Characterization Data

The data obtained from the various characterization techniques are interconnected and should
be used in concert to unequivocally confirm the structure of p-Ethoxyfluoroacetanilide.
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Caption: Logical flow for structural confirmation.

Conclusion

This technical guide has outlined the key molecular and (predicted) physicochemical
characteristics of p-Ethoxyfluoroacetanilide. While experimental data remains to be fully
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elucidated, the provided theoretical framework for its synthesis and characterization serves as
a valuable resource for researchers and scientists. The successful synthesis and thorough
characterization of this compound will be a critical step in exploring its potential applications in
drug discovery and development. Future work should focus on the experimental validation of
the properties and protocols detailed herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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